molecular formula C20H22O3 B15082508 Ethyl 2,2-dibenzyl-3-oxobutanoate

Ethyl 2,2-dibenzyl-3-oxobutanoate

Cat. No.: B15082508
M. Wt: 310.4 g/mol
InChI Key: GAEGCFQREIOAKQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-dibenzyl-3-oxobutanoate is an organic compound with the molecular formula C20H22O3. It is a derivative of butanoic acid and is characterized by the presence of two benzyl groups and a keto group. This compound is of interest in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dibenzyl-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate with benzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol. The general reaction scheme is as follows:

Ethyl acetoacetate+2Benzyl bromideNaOEtEthyl 2,2-dibenzyl-3-oxobutanoate+2NaBr\text{Ethyl acetoacetate} + 2 \text{Benzyl bromide} \xrightarrow{\text{NaOEt}} \text{this compound} + 2 \text{NaBr} Ethyl acetoacetate+2Benzyl bromideNaOEt​Ethyl 2,2-dibenzyl-3-oxobutanoate+2NaBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dibenzyl-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dibenzyl-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving keto esters.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dibenzyl-3-oxobutanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the benzyl groups can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler analog without the benzyl groups.

    Ethyl benzoylacetate: Contains a benzoyl group instead of benzyl groups.

    Ethyl 2-benzylacetoacetate: Contains only one benzyl group.

Uniqueness

Ethyl 2,2-dibenzyl-3-oxobutanoate is unique due to the presence of two benzyl groups, which can significantly influence its reactivity and interactions compared to similar compounds. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl 2,2-dibenzyl-3-oxobutanoate

InChI

InChI=1S/C20H22O3/c1-3-23-19(22)20(16(2)21,14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,3,14-15H2,1-2H3

InChI Key

GAEGCFQREIOAKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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